2-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide, also known as CIAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CIAT belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties.
Scientific Research Applications
Structural Characteristics and Molecular Interactions
Compounds similar to 2-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide have been structurally characterized, revealing significant insights into their molecular arrangements and intermolecular interactions. A study focused on the crystal structures of two related acetamides highlighted their "V" shaped molecular arrangement and detailed various intermolecular interactions such as N-H···O, N-H···N, N-H···F, C-H···N hydrogen bonds, and C-H···π, C-Cl···π, and C-O···π interactions. These findings are critical for understanding the molecular assembly and potential reactivity of such compounds (Boechat et al., 2011).
Pharmacological Applications
Several studies have demonstrated the pharmacological potential of compounds structurally related to this compound, including their roles as anti-inflammatory, analgesic, and anticancer agents. Notably, a series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibited significant in vitro anti-inflammatory activity, with certain derivatives outperforming ibuprofen in preliminary screenings (Shkair et al., 2016).
Corrosion Inhibition
Research has also explored the use of thiadiazole derivatives as corrosion inhibitors for metals. A specific study investigated the effectiveness of 2,5-disubstituted 1,3,4-thiadiazoles in preventing corrosion of mild steel in acidic conditions. The study found that certain thiadiazole derivatives exhibit good inhibition properties, making them promising candidates for industrial applications in corrosion prevention (Bentiss et al., 2007).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-9(2)7-13-17-18-14(20-13)16-12(19)8-10-3-5-11(15)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVYBTZUQYOYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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